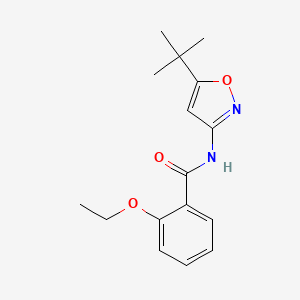
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BDMC belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group.
Mecanismo De Acción
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell signaling pathways. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of new formulations of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, which could lead to the development of more targeted anti-cancer therapies. Finally, there is potential for the use of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide exhibits anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6/c1-9-7-10(20(22)23)5-6-12(9)19-17(21)11-8-13(24-2)15(25-3)16(26-4)14(11)18/h5-8H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKLKPFFRZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7175060 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
